Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, a thienylmethyl group, and multiple functional groups such as oxo and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include a quinazoline derivative and a thienylmethyl amine. The synthesis process may involve:
Condensation Reactions: Combining the quinazoline derivative with the thienylmethyl amine under acidic or basic conditions to form the core structure.
Oxidation and Reduction Reactions: Introducing the oxo and thioxo groups through controlled oxidation and reduction steps.
Esterification: Forming the methyl ester group through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and esterification reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroxyl derivatives, and substituted quinazoline compounds.
Scientific Research Applications
Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and functional groups.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thienylmethyl group may enhance binding affinity and specificity. The oxo and thioxo groups can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Thienylmethyl Compounds: Compounds with thienylmethyl groups attached to different core structures.
Oxo and Thioxo Compounds: Compounds with similar oxo and thioxo functional groups.
Uniqueness
Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, thienylmethyl group, and multiple functional groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
946241-24-3 |
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Molecular Formula |
C18H17N3O4S2 |
Molecular Weight |
403.47 |
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-17(24)11-4-5-13-14(9-11)20-18(26)21(16(13)23)7-6-15(22)19-10-12-3-2-8-27-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,26) |
InChI Key |
RHNAREFVJSPHBJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
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